

In-Depth Technical Guide to the ^{13}C NMR of 4-Nitrophenylacetic Acid

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Compound of Interest

Compound Name: 4-Nitrophenylacetic acid

Cat. No.: B359581

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of molecules like **4-nitrophenylacetic acid** is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^{13}C NMR, serves as a powerful analytical tool for elucidating the carbon framework of organic compounds. This guide provides a detailed overview of the ^{13}C NMR data for **4-nitrophenylacetic acid**, a comprehensive experimental protocol for data acquisition, and a structural representation.

^{13}C NMR Data for 4-Nitrophenylacetic Acid

The ^{13}C NMR spectrum of **4-nitrophenylacetic acid** presents a distinct set of signals corresponding to each unique carbon environment within the molecule. The chemical shifts are influenced by the electronic environment, including the effects of the aromatic ring, the carboxylic acid group, and the strongly electron-withdrawing nitro group.

The predicted ^{13}C NMR chemical shifts for **4-nitrophenylacetic acid** are summarized in the table below. These values are calculated based on established algorithms and provide a reliable reference for spectral interpretation.

Carbon Atom	Chemical Shift (δ) in ppm
C1 (C-NO ₂)	147.3
C2/C6 (CH)	130.8
C3/C5 (CH)	123.8
C4 (C-CH ₂)	142.1
C7 (CH ₂)	40.7
C8 (C=O)	176.5

Note: These are predicted chemical shift values. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Structural Representation

To provide a clear visual reference for the assignment of the ¹³C NMR signals, the chemical structure of **4-nitrophenylacetic acid** is presented below. The diagram illustrates the numbering of the carbon atoms corresponding to the data in the table.

Caption: Chemical structure of **4-Nitrophenylacetic acid** with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a proton-decoupled ¹³C NMR spectrum of **4-nitrophenylacetic acid**.

1. Sample Preparation:

- Dissolve approximately 20-50 mg of **4-nitrophenylacetic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)). The choice of solvent may depend on the solubility of the compound and the desired chemical shift reference.
- Transfer the solution to a standard 5 mm NMR tube.

- If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

2. NMR Spectrometer Setup:

- The experiment should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.
- Tune and match the ^{13}C probe to the resonant frequency.
- Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
- Acquisition Time (AQ): Set to approximately 1-2 seconds to ensure good digital resolution.
- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, particularly the quaternary carbons.
- Pulse Width (P1): Calibrate a 90° pulse for the ^{13}C channel. For routine spectra, a 30° or 45° flip angle can be used to reduce the overall experiment time.
- Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., -10 to 210 ppm) is generally sufficient to cover the expected chemical shift range for most organic molecules.
- Number of Scans (NS): Due to the low natural abundance of ^{13}C , a larger number of scans (typically ranging from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
- Temperature: The experiment is typically run at a constant temperature, usually around 298 K (25 °C).

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Apply a baseline correction to ensure a flat baseline across the spectrum.
- Reference the spectrum to the solvent peak or the internal standard (TMS).
- Integrate the signals if quantitative analysis is required, although for standard ^{13}C NMR, the peak intensities are not always directly proportional to the number of carbons.

This comprehensive guide provides the necessary data and protocols for the analysis of **4-nitrophenylacetic acid** using ^{13}C NMR spectroscopy, aiding researchers in their structural elucidation and drug development endeavors.

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